molecular formula C11H18O3 B2734786 (2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid CAS No. 2248213-78-5

(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid

Cat. No. B2734786
M. Wt: 198.262
InChI Key: WNIVVHASOOQJBO-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the conversion of {7-oxaspiro[3.5]nonan-6-yl}methanesulfonyl chloride (a precursor) to {7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride (an intermediate) through nucleophilic substitution. The final step is the hydrolysis of the amine to yield the target compound .


Molecular Structure Analysis

The molecular formula of (2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid is C~10~H~17~NO~3~ . Its spirocyclic structure consists of a nonane ring fused to a tetrahydrofuran ring. The chiral center at position 2 contributes to its stereochemistry .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including amidation, esterification, and hydrolysis. For instance, it can react with amines to form amides or undergo esterification with alcohols to yield esters. Hydrolysis of the amine group leads to the formation of the carboxylic acid .

properties

IUPAC Name

(2S)-2-(6-oxaspiro[3.5]nonan-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-8(10(12)13)9-3-6-11(7-14-9)4-2-5-11/h8-9H,2-7H2,1H3,(H,12,13)/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIVVHASOOQJBO-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(CCC2)CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC2(CCC2)CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.